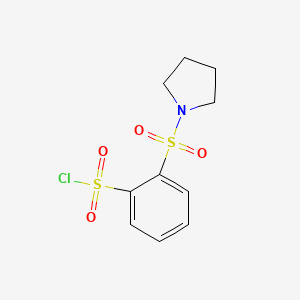

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRDOYDJIXCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride groups . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, also known as 2-(1-pyrrolidinylsulfonyl)benzenesulfonyl chloride, is a chemical compound with potential applications in various scientific fields [1, 3]. It has the molecular formula and a molecular weight of 309.8 g/mol .

Scientific Research Applications

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is used in:

- Medicinal Chemistry Sulfonamide derivatives, including 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, have demonstrated antimicrobial activity by targeting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. These compounds are also investigated for their anticancer properties, with studies showing their ability to induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents in oncology.

- Material Science As a reagent in the synthesis of functionalized polymers, 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride enhances properties like thermal stability and mechanical strength. Sulfonamide-based polymers have exhibited improved resistance to heat and chemical degradation, making them suitable for applications in harsh environments.

- Analytical Chemistry The compound serves as a reagent for the derivatization of amines and alcohols, enhancing detection sensitivity during chromatographic analyses. It has been employed in HPLC methods to analyze pharmaceutical compounds by improving their chromatographic behavior and detection limits.

Safety and Hazards

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is classified as a hazardous substance . It is known to cause severe skin burns and eye damage and may cause respiratory irritation .

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

- P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P316: Get emergency medical help immediately.

- P319: Get medical help if you feel unwell.

- P321: Specific treatment (see on this label).

- P363: Wash contaminated clothing before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of sulfonyl chlorides are highly dependent on substituents attached to the benzene ring. Below is a detailed comparison of 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects :

- Electron-Withdrawing Groups (EWGs) : Compounds like 2-(trifluoromethyl)benzene-1-sulfonyl chloride exhibit high reactivity due to the strong electron-withdrawing trifluoromethyl group, enhancing the electrophilicity of the sulfonyl chloride moiety .

- Electron-Donating Groups (EDGs) : The pyrrolidine sulfonyl group in the target compound introduces a sulfonamide-like substituent, which is less electron-withdrawing than CF₃ or Cl. This may result in slower reaction kinetics compared to trifluoromethyl derivatives .

This contrasts with smaller substituents like Cl or CF₃, which allow easier access to the reactive sulfonyl chloride site .

Applications :

- Medicinal Chemistry : Trifluoromethyl-substituted sulfonyl chlorides (e.g., CAS 776-04-5) are widely used in drug discovery, such as synthesizing URAT1 inhibitors for gout treatment .

- Material Science : Compounds with polar or bulky groups (e.g., methoxymethoxy, oxetane) may find use in polymer modification or as crosslinking agents .

Stability and Handling :

- Sulfonyl chlorides with EWGs (e.g., CF₃, Cl) are more prone to hydrolysis due to increased electrophilicity, necessitating anhydrous handling. The pyrrolidine derivative’s stability may be comparatively higher due to reduced electrophilicity .

Research Findings and Trends

- Synthetic Utility : The target compound’s pyrrolidine group could facilitate interactions with biological targets, making it valuable for designing protease inhibitors or receptor antagonists .

- Comparative Reactivity : Kinetic studies on sulfonyl chlorides indicate that substituents in the ortho position (e.g., 2-CF₃) significantly accelerate reactions with amines compared to para-substituted analogs. The pyrrolidine sulfonyl group’s steric profile may necessitate optimized reaction conditions .

Biological Activity

2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, with the chemical formula C10H12ClNO4S2 and CAS number 921160-84-1, is a sulfonamide derivative that has garnered interest in various fields, particularly medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a benzene sulfonyl group, which contributes to its unique chemical properties. The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for various synthetic applications.

Synthesis Methods

The synthesis of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves:

- Nucleophilic Substitution : The reaction of pyrrolidine with benzene sulfonyl chloride under basic conditions.

- Optimization Techniques : Use of solvents like dichloromethane or toluene and bases such as triethylamine to improve yield and purity.

The biological activity of 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteases, which are implicated in various pathological conditions such as cancer and cardiovascular diseases .

- Antiviral Properties : Research indicates that similar sulfonamide compounds exhibit antiviral activities against viruses like SARS-CoV-2, suggesting potential for further exploration .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties, making it a candidate for drug development against bacterial infections.

- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : The presence of the pyrrolidine moiety has been linked to enhanced biological activity through improved binding affinity to target proteins .

Data Table: Biological Activity Overview

Future Directions

The ongoing research into 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride suggests several avenues for future studies:

- Drug Development : Further investigation into its pharmacokinetics and toxicity profiles could lead to the development of new therapeutic agents.

- Modification Studies : Exploring structural modifications could enhance its selectivity and efficacy against specific biological targets.

Q & A

Q. What are the critical safety considerations when handling 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in laboratory settings?

Methodological Answer: Sulfonyl chlorides, including this compound, are highly reactive and moisture-sensitive. Key safety protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust.

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis.

- Spill Management: Neutralize spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions.

Safety guidelines for structurally similar sulfonyl chlorides emphasize these precautions .

Q. What is a standard synthetic route for preparing 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride?

Methodological Answer: A representative synthesis involves:

Reaction Setup: React 2-fluorobenzaldehyde derivatives with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours under potassium carbonate catalysis.

Workup: Extract the product with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure.

Sulfonation: Treat the intermediate with chlorosulfonic acid to install the sulfonyl chloride group.

This method, adapted from analogous pyrrolidine-containing sulfonamide syntheses, yields ~93% pure product (confirmed via TLC and ¹H NMR) .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride moiety is electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):

- Amine Reactions: Forms stable sulfonamides in pyridine or DMAP-assisted conditions, critical for drug discovery (e.g., URAT1 inhibitor synthesis) .

- Thiol Reactions: Reacts with cysteine residues in proteins for bioconjugation studies.

The pyrrolidine substituent modulates steric hindrance, affecting reaction rates compared to simpler aryl sulfonyl chlorides .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

Methodological Answer: Microwave irradiation enhances reaction efficiency:

- Conditions: Use n-butanol as a solvent at 0.25 M concentration, with cyanothioacetamide (1 equiv.), heated to 100–120°C for 10–30 minutes.

- Advantages: Reduces reaction time from hours to minutes and improves regioselectivity.

- Validation: Monitor via HPLC or LC-MS to confirm purity. This method, validated for related sulfonamide intermediates, achieves >95% purity .

Q. How can conflicting NMR data during characterization be resolved?

Methodological Answer: Contradictions in ¹H/¹³C NMR spectra may arise from:

- Tautomerism: Check for pH-dependent shifts (e.g., enol-keto tautomers) using DMSO-d₆ or CDCl₃.

- Impurities: Purify via reverse-phase chromatography (C18 column, MeCN/water gradient) .

- Computational Validation: Compare experimental shifts with DFT-predicted chemical shifts (software: Gaussian or ACD/Labs).

For example, aromatic proton signals at δ 7.61–6.75 ppm in DMSO-d₆ align with pyrrolidine-coupled benzaldehyde derivatives .

Q. What structural modifications enhance this compound’s utility in medicinal chemistry?

Methodological Answer:

- Pyrrolidine Substitution: Replacing pyrrolidine with morpholine increases hydrophilicity, improving solubility for in vivo studies.

- Electron-Withdrawing Groups: Adding trifluoromethyl (e.g., 2-(CF₃)benzene derivatives) boosts electrophilicity, accelerating sulfonamide formation .

- Bioprobe Design: Conjugation with fluorophores (e.g., dansyl chloride) enables tracking protein interactions via fluorescence quenching assays.

Comparative studies of sulfonyl chlorides with varying substituents highlight these structure-activity relationships .

Q. What analytical techniques are critical for characterizing sulfonamide derivatives of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-ELSD: Assess purity (>95%) using evaporative light scattering detection under acidic conditions.

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives.

For example, HRMS data for N-(quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (m/z 353.0566 [M+H]⁺) validated its structure .

Note on Evidence:

- Synthesis protocols are derived from analogous procedures for pyrrolidine-containing sulfonamides .

- Reactivity insights are cross-referenced with mechanistic studies of sulfonyl chlorides in proteomics .

- Safety guidelines align with SDS for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.